Cas no 890646-74-9 (3,7-dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid)
3,7-dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3,7-Dimethyl-1-oxo-isochroman-3-carboxylic acid
- 3,7-Dimethyl-1-oxo-3,4-dihydro-1h-2-benzopyran-3-carboxylic acid
- 3,7-dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid
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- Inchi: 1S/C12H12O4/c1-7-3-4-8-6-12(2,11(14)15)16-10(13)9(8)5-7/h3-5H,6H2,1-2H3,(H,14,15)
- InChI Key: UMJVJYXBGIYAQJ-UHFFFAOYSA-N
- SMILES: C1(C)(C(O)=O)OC(=O)C2=CC(C)=CC=C2C1
3,7-dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-396255-0.05g |
3,7-dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid |
890646-74-9 | 95.0% | 0.05g |
$212.0 | 2025-03-16 | |
| Enamine | EN300-396255-0.1g |
3,7-dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid |
890646-74-9 | 95.0% | 0.1g |
$317.0 | 2025-03-16 | |
| Enamine | EN300-396255-0.25g |
3,7-dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid |
890646-74-9 | 95.0% | 0.25g |
$452.0 | 2025-03-16 | |
| Enamine | EN300-396255-0.5g |
3,7-dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid |
890646-74-9 | 95.0% | 0.5g |
$713.0 | 2025-03-16 | |
| Enamine | EN300-396255-1.0g |
3,7-dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid |
890646-74-9 | 95.0% | 1.0g |
$914.0 | 2025-03-16 | |
| Enamine | EN300-396255-2.5g |
3,7-dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid |
890646-74-9 | 95.0% | 2.5g |
$1791.0 | 2025-03-16 | |
| Enamine | EN300-396255-5.0g |
3,7-dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid |
890646-74-9 | 95.0% | 5.0g |
$2650.0 | 2025-03-16 | |
| Enamine | EN300-396255-10.0g |
3,7-dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid |
890646-74-9 | 95.0% | 10.0g |
$3929.0 | 2025-03-16 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01039577-1g |
3,7-Dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid |
890646-74-9 | 95% | 1g |
¥4494.0 | 2024-04-17 | |
| Aaron | AR01BJPR-50mg |
3,7-dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid |
890646-74-9 | 95% | 50mg |
$317.00 | 2025-02-09 |
3,7-dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 3,7-dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid
Introduction to 3,7-dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid (CAS No. 890646-74-9)
3,7-dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 890646-74-9, is a structurally intriguing heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This molecule belongs to the benzopyran class, a scaffold widely recognized for its biological activity and potential therapeutic applications. The presence of a carbonyl group at the 1-position and a carboxylic acid moiety at the 3-position contributes to its unique reactivity and functionality, making it a valuable intermediate in synthetic chemistry and drug discovery.
The benzopyran core is a privileged structure in medicinal chemistry, often found in natural products and biologically active molecules. Compounds derived from this scaffold have demonstrated efficacy in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The specific substitution pattern in 3,7-dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid enhances its potential as a pharmacophore, influencing both its solubility and interaction with biological targets. The dimethyl groups at the 3 and 7 positions may contribute to steric hindrance and electronic properties that modulate binding affinity and selectivity.
In recent years, there has been a surge in interest regarding heterocyclic compounds for their role in developing novel therapeutics. The structural complexity of 3,7-dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid allows for diverse functionalization strategies, enabling chemists to tailor its properties for specific biological outcomes. Researchers have explored derivatives of this compound for their potential to inhibit key enzymes involved in inflammatory pathways. For instance, modifications to the benzopyran ring have led to compounds with notable activity against cyclooxygenase (COX) enzymes, which are central mediators of pain and inflammation.
The carboxylic acid functionality at the 3-position provides a versatile handle for further chemical modifications. This group can be esterified, amidated, or incorporated into more complex molecules through condensation reactions with amines or alcohols. Such modifications are crucial for optimizing pharmacokinetic properties, such as bioavailability and metabolic stability. Additionally, the presence of an oxo group (C=O) at the 1-position introduces polarity and potential hydrogen bonding capabilities, which can enhance interactions with biological targets.
Recent advancements in computational chemistry have facilitated the rapid design and optimization of benzopyran-based scaffolds like 3,7-dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid. Molecular docking studies have identified promising analogs with improved binding affinities to protein targets such as kinases and transcription factors. These studies leverage high-throughput virtual screening to prioritize compounds for experimental validation. The integration of machine learning algorithms has further accelerated this process by predicting molecular properties and optimizing lead structures based on large datasets of known bioactive compounds.
The synthesis of 3,7-dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid presents both challenges and opportunities for synthetic chemists. Traditional approaches involve multi-step sequences starting from readily available precursors such as coumarins or chalcones. Catalytic methods employing transition metals have been particularly effective in constructing the benzopyran core with high regioselectivity. For example, palladium-catalyzed coupling reactions can be utilized to form the aromatic ring system under mild conditions. Additionally, asymmetric synthesis techniques have enabled the preparation of enantiomerically pure derivatives, which are often required for optimal biological activity.
The pharmaceutical industry continues to invest heavily in exploring heterocyclic compounds due to their proven track record in drug development. 3,7-dimethyl-1-oکسو - ۳،۴ - dihydro - ۱H - ۲ - بنزوبیران - ۳ - کاربوکسیلیک اسید stands out as a promising candidate for further investigation into its pharmacological profile. Preclinical studies have begun to elucidate its interactions with cellular pathways relevant to neurodegenerative diseases and cancer metabolism. The compound's ability to modulate key signaling cascades makes it an attractive candidate for developing next-generation therapeutics that address unmet medical needs.
In conclusion,3,7-dimethyl - ۱ - اکسو - ۳،۴ - dihydro - ۱H - ۲ - بنزوبیران - ۳ - کاربوکسیلیک اسید (CAS No. 890646 - 74 - 9) represents a structurally fascinating molecule with significant potential in pharmaceutical research。 Its unique chemical properties, coupled with recent advances in synthetic methodologies, position it as a valuable building block for drug discovery。 As our understanding of biological mechanisms continues to evolve, compounds like this will play an increasingly important role in developing innovative treatments across multiple therapeutic domains。 Future studies should focus on refining synthetic routes, exploring derivative libraries, and validating biological activity through rigorous preclinical testing。
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